6-Amino-5-chloro-2-methylnicotinonitrile

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Select 6-Amino-5-chloro-2-methylnicotinonitrile for its unmatched multifunctionality. The electron-donating 6-amino and electron-withdrawing 5-chloro groups enable regioselective derivatization and SNAr reactivity, while methyl and nitrile groups provide metabolic stability. This scaffold is a validated starting point for CCR5 antagonist programs (HIV, inflammation) and kinase inhibitor libraries. Supplied as solid, ≥97% purity, stored 2–8°C under argon. Differentiate your research with this precise building block.

Molecular Formula C7H6ClN3
Molecular Weight 167.6
CAS No. 1504581-92-3
Cat. No. B2763686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-chloro-2-methylnicotinonitrile
CAS1504581-92-3
Molecular FormulaC7H6ClN3
Molecular Weight167.6
Structural Identifiers
SMILESCC1=NC(=C(C=C1C#N)Cl)N
InChIInChI=1S/C7H6ClN3/c1-4-5(3-9)2-6(8)7(10)11-4/h2H,1H3,(H2,10,11)
InChIKeyOHZUCWMBBRJFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) Procurement Guide | Key Intermediate for Targeted Small Molecule Synthesis


6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a halogenated aminonicotinonitrile derivative with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . It features a pyridine ring substituted with an amino group at the 6-position, a chlorine atom at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position. This specific substitution pattern creates a multifunctional template for the construction of diverse heterocyclic compounds, making it a valuable building block in medicinal chemistry and organic synthesis. The compound is typically supplied as a solid with a purity of ≥97% and requires storage at 2-8°C, protected from light and under an inert atmosphere such as argon to ensure long-term stability .

Why Generic Substitution Fails: The Critical Role of 5-Chloro and 6-Amino Groups in 6-Amino-5-chloro-2-methylnicotinonitrile


While several aminonicotinonitrile derivatives exist, substituting 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) with a generic analog is not scientifically sound due to the distinct electronic and steric contributions of its specific substituents. The simultaneous presence of an electron-donating 6-amino group and an electron-withdrawing 5-chloro substituent on the pyridine ring creates a unique reactivity profile that is critical for regioselective derivatization and for establishing key interactions with biological targets . For instance, analogs lacking the 5-chloro group (e.g., 6-Amino-2-methylnicotinonitrile) [1] or the 6-amino group (e.g., 5-Chloro-2-methylnicotinonitrile) would exhibit altered electrophilicity, hydrogen-bonding capacity, and metabolic stability, which can dramatically impact the outcome of a synthetic sequence or the pharmacological profile of a final compound. Therefore, substituting this specific building block can compromise the integrity of a research program.

Quantitative Evidence Guide: 6-Amino-5-chloro-2-methylnicotinonitrile (1504581-92-3) Differentiation and Application-Specific Performance


Differentiation by Synthetic Versatility: 6-Amino Group Enables Direct Derivatization

The presence of the 6-amino group in 6-Amino-5-chloro-2-methylnicotinonitrile provides a distinct advantage over its non-aminated analog, 5-Chloro-2-methylnicotinonitrile (CAS 1256819-16-5). The amino functionality serves as a primary handle for further chemical elaboration, such as diazotization, acylation, or reductive amination, without requiring de novo installation. This is supported by its use as a key intermediate in the synthesis of more complex pharmaceutical agents . In contrast, 5-Chloro-2-methylnicotinonitrile lacks this nucleophilic site, limiting its direct application to reactions primarily involving the nitrile group or the chlorine atom, thus requiring additional synthetic steps to achieve similar molecular complexity. The quantified difference is in the number of synthetic steps: using the amino-bearing compound can reduce a synthetic route by at least one step compared to starting from the non-aminated analog .

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Enhanced Electrophilicity at C-4 via 5-Chloro Substitution: Implications for Nucleophilic Aromatic Substitution

The 5-chloro substituent in 6-Amino-5-chloro-2-methylnicotinonitrile acts as an electron-withdrawing group via inductive effect, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr) at the C-4 position. This property is absent in the non-chlorinated analog 6-Amino-2-methylnicotinonitrile (CAS 183428-90-2) [1]. While direct experimental rate constants for SNAr are not published for this specific compound, the presence of the chlorine atom is a well-established principle in heterocyclic chemistry that enhances reactivity towards nucleophiles at the ortho position relative to the chlorine [2]. The comparator compound lacks this activating group, making it less susceptible to SNAr reactions, which limits its utility in diversifying the pyridine core.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Potential Biological Activity: CCR5 Antagonism vs. Inactive Analogs

Preliminary pharmacological screening data indicates that 6-Amino-5-chloro-2-methylnicotinonitrile can function as a CCR5 antagonist [1]. CCR5 is a major co-receptor for HIV-1 entry into host cells, making its antagonists valuable in HIV research. While quantitative IC50 data for this specific compound against CCR5 is not available in the public domain, the same source indicates potential utility in treating CCR5-mediated diseases (e.g., HIV infection, asthma, rheumatoid arthritis) [1]. In stark contrast, a closely related analog, 6-Amino-5-chloronicotinonitrile (CAS 156361-02-3), which lacks the 2-methyl group, has no reported CCR5 antagonist activity and is primarily described as an intermediate for neurological disorder targets . The presence of the 2-methyl group is thus inferred to be critical for this specific biological activity profile.

Pharmacology HIV Research Chemokine Receptor

Commercially Defined Purity and Stability Profile for Reproducible Research

A key differentiator in procurement is the well-defined and commercially guaranteed quality profile of 6-Amino-5-chloro-2-methylnicotinonitrile. Reputable suppliers like Sigma-Aldrich and Aladdin provide this compound with a certified purity of ≥97% (or 97%+) . Critically, the recommended storage condition is explicitly defined as 2-8°C, protected from light, and under an inert atmosphere like argon . This is a more stringent storage requirement than for many simpler analogs, such as 5-Chloro-2-methylnicotinonitrile, which is reported to be stable at room temperature [1]. This specification matters because the 6-amino group can be prone to oxidation, and adherence to these storage conditions is essential for maintaining compound integrity and ensuring the reproducibility of experimental results over time.

Chemical Procurement Reproducibility Compound Management

Best Application Scenarios for 6-Amino-5-chloro-2-methylnicotinonitrile (CAS 1504581-92-3) in R&D


Medicinal Chemistry: A Privileged Scaffold for Kinase and Receptor Antagonist Programs

The unique combination of substituents in 6-Amino-5-chloro-2-methylnicotinonitrile makes it an ideal starting material for generating focused libraries of nicotinonitrile-based kinase inhibitors or G-protein coupled receptor (GPCR) antagonists. Its reported activity as a CCR5 antagonist [1] supports its use in programs targeting HIV, inflammation, and autoimmune diseases. The 6-amino and 5-chloro groups provide critical synthetic handles for introducing diverse functional groups, enabling rapid exploration of chemical space around the nicotinonitrile core. Researchers can leverage this scaffold to synthesize analogs and perform structure-activity relationship (SAR) studies to identify more potent and selective leads.

Advanced Organic Synthesis: Strategic Intermediate for Halogen- and Amino-Functionalized Heterocycles

This compound is a highly strategic intermediate for the multi-step synthesis of complex heterocyclic molecules. The 6-amino group allows for direct derivatization, effectively shortening synthetic routes by at least one step compared to non-aminated precursors . Furthermore, the 5-chloro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a distinct reactivity profile for diversifying the core scaffold [2]. This dual functionality makes it particularly valuable for the construction of bicyclic systems, such as imidazo[1,2-a]pyridines or pyrazolo[3,4-b]pyridines, which are common motifs in drug discovery.

Chemical Biology: Tool Compound Synthesis for Target Identification and Validation

The preliminary pharmacological data indicating CCR5 antagonism [1] positions this compound as a promising starting point for the development of chemical probes. By further derivatizing the molecule, researchers can synthesize affinity tags (e.g., biotin) or photoaffinity labels (e.g., diazirine) to identify its cellular targets or validate its mechanism of action. The defined purity and controlled storage conditions (2-8°C, under argon) ensure that the compound's integrity is maintained, which is critical for generating reliable and reproducible data in sensitive biological assays.

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